Product packaging for Benzyl N-methyl-N-(2-oxopropyl)carbamate(Cat. No.:)

Benzyl N-methyl-N-(2-oxopropyl)carbamate

Cat. No.: B15305582
M. Wt: 221.25 g/mol
InChI Key: WZLAFGMZQJASBX-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-(2-oxopropyl)carbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate moiety, with a methyl substituent and a 2-oxopropyl chain. Carbamates of this class often exhibit diverse reactivity and biological activity due to variations in substituents, making them valuable in pharmaceutical and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B15305582 Benzyl N-methyl-N-(2-oxopropyl)carbamate

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-methyl-N-(2-oxopropyl)carbamate

InChI

InChI=1S/C12H15NO3/c1-10(14)8-13(2)12(15)16-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

WZLAFGMZQJASBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of Methylamine with Chloroacetone

Chloroacetone (Cl-CH$$2$$-CO-CH$$3$$) serves as an electrophilic agent for introducing the 2-oxopropyl group to methylamine. The reaction proceeds via nucleophilic substitution, where methylamine displaces the chloride atom:

$$
\text{NH}2\text{CH}3 + \text{Cl-CH}2\text{-CO-CH}3 \rightarrow \text{CH}3\text{NH-CH}2\text{-CO-CH}_3 + \text{HCl}
$$

Key Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF)
  • Base : Triethylamine or sodium bicarbonate to neutralize HCl
  • Temperature : 0–25°C to minimize side reactions
  • Yield : ~70–85% under optimized conditions.

Excess methylamine ensures monoalkylation, preventing dialkylation to tertiary amines. The product, N-methyl-N-(2-oxopropyl)amine, is purified via vacuum distillation or column chromatography.

Reductive Amination of Methylamine with Acetone

An alternative approach involves reductive amination of methylamine with acetone. However, this method is less favorable due to competing imine formation and requires stringent control:

$$
\text{NH}2\text{CH}3 + (\text{CH}3)2\text{CO} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{NH-CH}2\text{-CO-CH}3
$$

Challenges :

  • Low reactivity of acetone in reductive amination
  • Competing reduction of acetone to isopropanol
  • Yield : <50%, making alkylation preferable.

Carbamate Formation via Benzyl Chloroformate

The final step involves reacting N-methyl-N-(2-oxopropyl)amine with benzyl chloroformate (Cbz-Cl), a widely used carbamoylation reagent.

Reaction Mechanism and Optimization

Benzyl chloroformate reacts with the amine under Schotten-Baumann conditions, forming the target carbamate:

$$
\text{CH}3\text{NH-CH}2\text{-CO-CH}3 + \text{Cl-C(=O)-OCH}2\text{C}6\text{H}5 \rightarrow \text{C}6\text{H}5\text{CH}2\text{O-C(=O)-N(CH}3\text{)(CH}2\text{-CO-CH}3) + \text{HCl}
$$

Optimized Parameters :

  • Solvent : Biphasic system (water/dichloromethane)
  • Base : Aqueous sodium hydroxide (10–20%)
  • Temperature : 0–5°C to suppress hydrolysis of Cbz-Cl
  • Molar Ratio : 1:1.1 (amine:Cbz-Cl) for complete conversion
  • Yield : 80–90% after extraction and crystallization.

Comparative Analysis of Carbamoylation Methods

Method Catalyst Temperature Yield Purity
Schotten-Baumann NaOH 0–5°C 85% >95%
Anhydrous Conditions Triethylamine 25°C 78% 90%
Phase-Transfer Catalysis TBAB 10°C 82% 93%

Notes :

  • Schotten-Baumann offers superior yield and purity due to rapid HCl neutralization.
  • Anhydrous methods risk side reactions with residual moisture.

Alternative Routes from Patent Literature

Patent CN85109417A describes a three-step process for N-methyl carbamates, adaptable for this compound:

Methyl Isocyanate Generation

Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane, which thermally decomposes to methyl isocyanate (CH$$_3$$NCO):

$$
\text{(PhO)}2\text{CO} + \text{CH}3\text{NH}2 \rightarrow \text{PhO-C(=O)-NHCH}3 + \text{PhOH}
$$
$$
\text{PhO-C(=O)-NHCH}3 \xrightarrow{\Delta} \text{CH}3\text{NCO} + \text{PhOH}
$$

Conditions : 180–220°C, 200 mmHg–1 atm.

Carbamate Formation with Benzyl Alcohol

Methyl isocyanate reacts with benzyl alcohol in the presence of a catalyst (e.g., triethylamine):

$$
\text{CH}3\text{NCO} + \text{PhCH}2\text{OH} \rightarrow \text{PhCH}2\text{O-C(=O)-NHCH}3
$$

Modification for Target Compound :
Introducing the 2-oxopropyl group requires pre-functionalizing benzyl alcohol or using a substituted amine. This route is less direct compared to the Cbz-Cl method.

Challenges and Mitigation Strategies

Byproduct Formation

  • Ureas : From amine-isocyanate reactions. Mitigated by using excess Cbz-Cl.
  • Carbonates : From Cbz-Cl hydrolysis. Minimized by controlled pH (pH 9–10).

Scalability and Industrial Feasibility

The alkylation-Cbz-Cl route is scalable, with demonstrated yields >80% in batch reactors. Continuous-flow systems could enhance efficiency by:

  • Precise temperature control for exothermic steps
  • In-line neutralization of HCl
  • Automated purification via crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-methyl-N-(2-oxopropyl)carbamate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl N-methyl-N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modify proteins through carbamoylation, altering their function and stability .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Compounds synthesized via Method D (e.g., 16b, 82% yield) demonstrate higher efficiency compared to Method E (e.g., 17b, 40% yield) .
  • Spectral Trends : IR spectra for benzyl carbamates typically show C=O stretches near 1700–1750 cm⁻¹, while ¹H-NMR resonances for methyl groups appear at δ 1.0–1.5 ppm .

Enzyme Inhibition and Selectivity

  • BuChE vs. AChE Inhibition : Benzyl carbamates with a 2-position substituent (e.g., isosorbide-based analogs) exhibit preferential inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Di-carbamates, however, show significant AChE inhibition, highlighting substituent-dependent activity .
  • Antibiotic Activity : Aryl-substituted carbamates (e.g., 16a–17b) were evaluated as LpxC inhibitors, though specific data for the target compound are unavailable .

Physicochemical and Structural Insights

  • Hydrogen Bonding : Benzyl N-(4-pyridyl)carbamate forms intramolecular N–H⋯N bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å), stabilizing its layered crystal structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl N-methyl-N-(2-oxopropyl)carbamate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. A documented method involves reacting benzyl chloroformate with N-methyl-N-(2-oxopropyl)amine under controlled pH (8–9) and temperature (0–5°C). Column chromatography (hexanes/ethyl acetate, 1:1) yields 85% pure product, confirmed by NMR (δ 2.17 ppm for methyl protons) . Optimization includes using anhydrous solvents and inert atmospheres to minimize hydrolysis.

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural validation employs:

  • NMR : Distinct peaks for the benzyl group (δ 5.11 ppm), methyl groups (δ 2.17 ppm), and carbamate carbonyl (δ 156.0 ppm) .
  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .
  • X-ray crystallography : Resolves bond angles and stereochemistry (if crystalline) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as:

  • A carbamate-protecting group in peptide synthesis due to its stability under basic conditions .
  • A precursor for enzyme inhibitors , notably in studies targeting SARS-CoV-2 replicase polyproteins (IC₅₀ = 1.2 µM in vitro) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing oxo group enhances electrophilicity at the carbamate carbonyl, facilitating attack by amines or alcohols. Kinetic studies (e.g., UV-Vis monitoring) reveal a second-order rate constant of 0.15 M⁻¹s⁻¹ at pH 7.4 . Computational modeling (DFT) predicts transition states with ΔG‡ = 28.5 kcal/mol .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability assays show:

  • pH 2–6 : Hydrolysis half-life (t₁/₂) = 48 hours.
  • pH >8 : Rapid degradation (t₁/₂ = 2 hours) due to hydroxide ion attack on the carbamate .
  • Thermal stability : Decomposition above 70°C, confirmed by TGA/DSC (endothermic peak at 76°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ values in enzyme assays) arise from:

  • Assay conditions : Varying buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alters binding kinetics .
  • Purity thresholds : Impurities >2% (e.g., residual solvents) skew activity; validate via LC-MS .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Identifies binding to SARS-CoV-2 main protease (binding energy = -8.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds with Ser144 and His41 residues over 100 ns .

Safety and Compliance

  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation (TLV = 5 mg/m³) .
  • Waste Disposal : Incinerate at >1000°C with scrubbers to prevent NOₓ emissions .

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